

4-Bromothiobenzamide: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromothiobenzamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Bromothiobenzamide** is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.^[1] Its structure, featuring a reactive thioamide group and a bromine-substituted aromatic ring, makes it an ideal precursor for constructing molecules with significant biological and material science applications.^[1] The bromine atom, in particular, enhances the compound's reactivity, rendering it an excellent substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.^[1] This guide provides a comprehensive overview of **4-bromothiobenzamide**, detailing its properties, synthesis, and extensive applications as a precursor in organic synthesis, with a focus on its role in pharmaceutical and agrochemical development.^[1]

Physicochemical and Spectroscopic Data

The fundamental properties and spectral characteristics of **4-bromothiobenzamide** are essential for its identification, handling, and application in synthesis.

Table 1: Physicochemical Properties of **4-Bromothiobenzamide**

Property	Value	Reference(s)
IUPAC Name	4-bromobenzenecarbothioamide	[1]
Synonyms	p-Bromothiobenzamide	[1]
CAS Number	26197-93-3	[1][2]
Molecular Formula	C ₇ H ₆ BrNS	[1][2]
Molecular Weight	216.10 g/mol	[1][2]
Appearance	Yellow solid	[1]
Melting Point	139 - 146 °C	[1][2]
Purity	≥ 97-99% (HPLC)	[1][2]
Storage Conditions	Store at 0 - 8 °C	[1]

Table 2: Spectroscopic Data for **4-Bromothiobenzamide**

Technique	Data Highlights	Reference(s)
¹³ C NMR	Spectra available for analysis.	[3]
FTIR	Spectra available for analysis.	[3]
Mass Spectrometry (GC-MS)	Exact Mass: 214.940433 g/mol . The presence of bromine is indicated by a characteristic M ⁺ and M ⁺ +2 isotopic pattern with approximately 1:1 intensity.	[3][4]
X-ray Crystallography	Monoclinic crystal system. The dihedral angles between the aromatic ring and the thioamide fragment are 23.6 (4)° and 20.5 (3)° in the two molecules of the asymmetric unit. Intermolecular N—H⋯S hydrogen-bonding interactions are present.	[5][6]

Synthesis of 4-Bromothiobenzamide

The synthesis of **4-bromothiobenzamide** can be achieved through several methods. A common and effective laboratory-scale protocol involves the treatment of 4-bromobenzonitrile with a sulfur source.

Experimental Protocol: Synthesis from 4-Bromobenzonitrile

This method involves the reaction of 4-bromobenzonitrile with sodium hydrogen sulfide and magnesium chloride.[5]

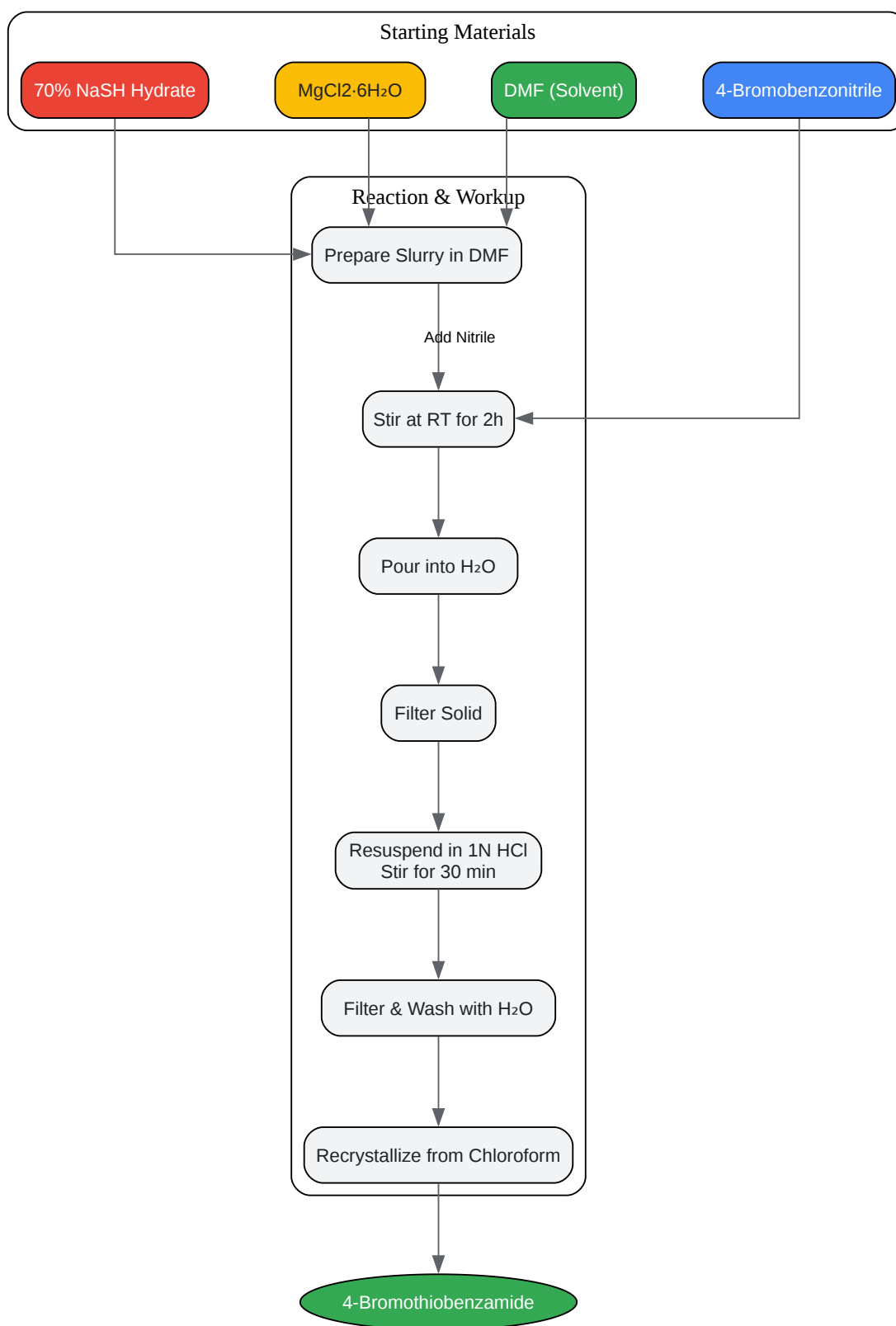
Reagents and Materials:

- 4-Bromobenzonitrile (11.0 mmol)

- 70% Sodium hydrogen sulfide hydrate (21.98 mmol)
- Magnesium chloride hexahydrate (10.99 mmol)
- Dimethylformamide (DMF, 40 mL)
- Deionized water (100 mL)
- 1 N Hydrochloric acid (50 mL)
- Chloroform (for recrystallization)

Procedure:

- A slurry of 70% sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate is prepared in 40 mL of DMF.[5]
- 4-Bromobenzonitrile is added to the slurry, and the mixture is stirred at room temperature for 2 hours.[5]
- The resulting mixture is poured into 100 mL of water, leading to the precipitation of a solid.[5]
- The precipitated solid is collected by filtration.[5]
- The collected product is resuspended in 50 mL of 1 N HCl and stirred for an additional 30 minutes.[5]
- The solid is filtered again and washed with an excess of water.[5]
- Recrystallization from chloroform yields pure crystals of **4-bromothiobenzamide**. [5]



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Caption: Synthesis workflow for **4-bromothiobenzamide**.

Applications as a Precursor in Organic Synthesis

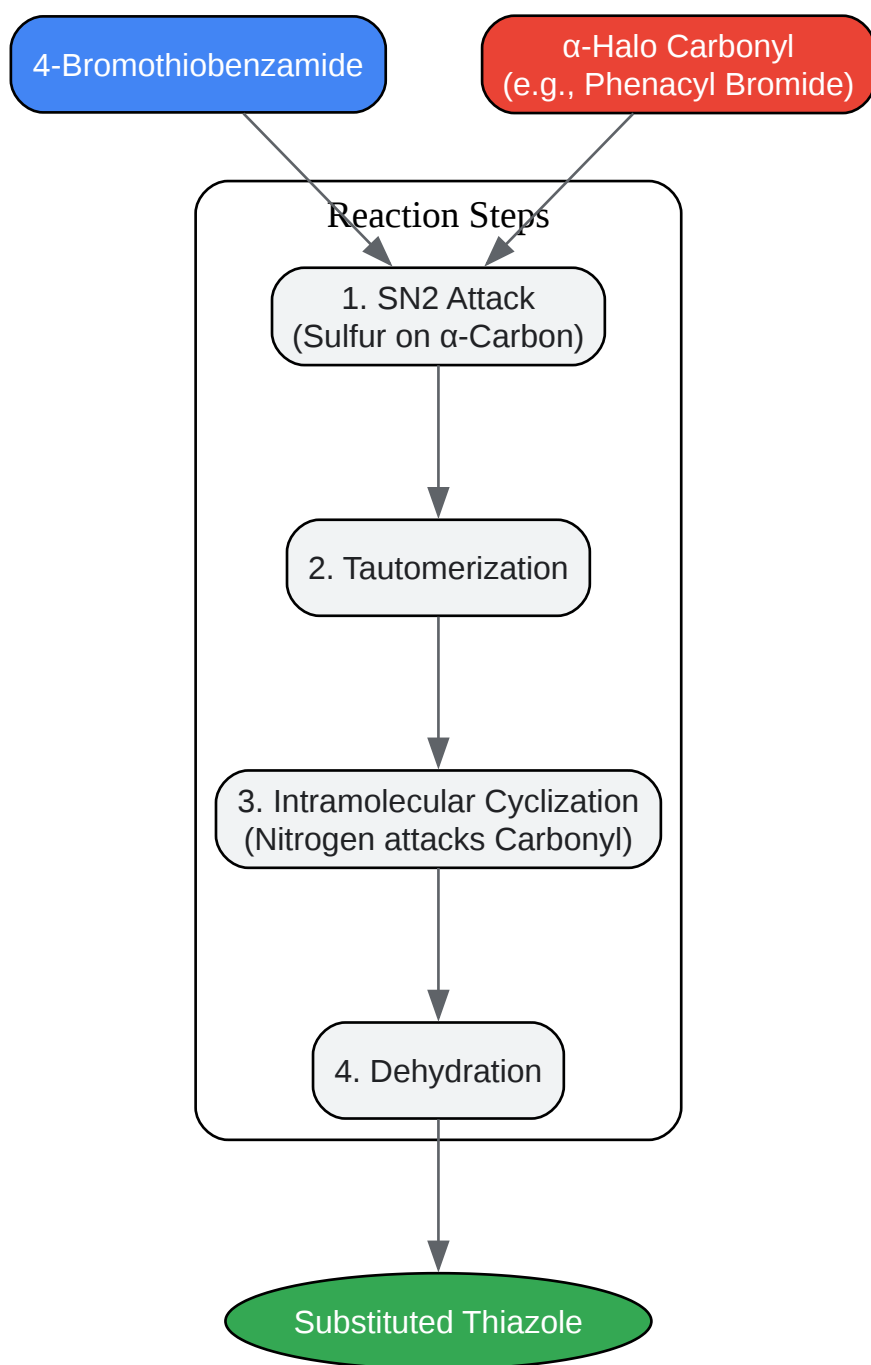
4-Bromothiobenzamide is a cornerstone intermediate for synthesizing various heterocyclic scaffolds, which are prominent in medicinal chemistry and material science.

Synthesis of Thiazole Derivatives

Thiazoles are a class of heterocyclic compounds found in many pharmacologically active molecules, including antibiotics like penicillin.[7] The Hantzsch thiazole synthesis is a classic and widely used method for their preparation, involving the reaction of a thioamide with an α -halocarbonyl compound.[8][9]

General Experimental Protocol: Hantzsch Thiazole Synthesis

- A mixture of the α -halocarbonyl compound (e.g., phenacyl bromide, 1.0 mmol) and **4-bromothiobenzamide** (1.2 mmol) is prepared in a suitable solvent such as methanol (5 mL). [8]
- A catalyst, for instance, tetrabutylammonium hexafluorophosphate (10 mol%), can be added to facilitate the reaction.[8]
- The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
- Upon completion, the product is isolated and purified, typically through column chromatography.[8]



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Caption: Hantzsch synthesis of thiazoles.

Synthesis of Thiophene and Benzo[b]thiophene Derivatives

Thiophene rings are another important structural motif in pharmaceuticals and organic electronics.^[10] While direct cyclization methods starting from **4-bromothiobenzamide** are less common, its functional groups can be strategically employed. The thioamide can serve as a sulfur source in reactions like the Paal-Knorr thiophene synthesis with 1,4-dicarbonyl compounds.^[11] More significantly, the bromo-substituent allows for the construction of fused ring systems like benzo[b]thiophenes through intramolecular cyclization strategies following a cross-coupling reaction.^{[12][13]}

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in **4-bromothiobenzamide** is highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.^{[14][15]} This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of substituted thiobenzamide derivatives.^{[16][17]}

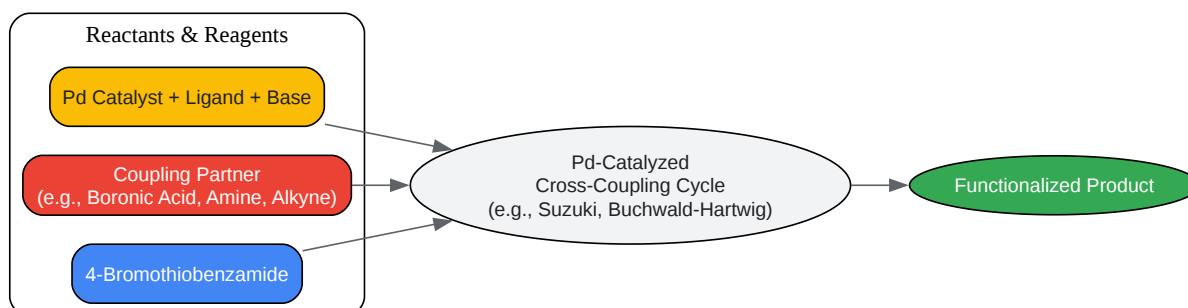
Key Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.^{[18][19]}
- Heck Coupling: Reaction with alkenes.^[17]
- Sonogashira Coupling: Reaction with terminal alkynes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Negishi Coupling: Reaction with organozinc compounds.^[15]

General Experimental Protocol: Suzuki-Miyaura Coupling

- To a dried reaction vessel, add **4-bromothiobenzamide** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).^[17]
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.^[17]
- Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).^[17]

- Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).^[17]
- After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).^[17]
- The organic layer is dried, concentrated, and the crude product is purified by column chromatography.^[17]



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Caption: General workflow for Pd-catalyzed cross-coupling.

Other Applications

4-Bromothiobenzamide is also utilized as an intermediate in the synthesis of:

- Thiourea derivatives: Important in medicinal chemistry and as organocatalysts.^[1]
- Thiazolidine derivatives: Scaffolds with diverse biological activities.^[1]
- Agrochemicals: Used in the formulation of pesticides and herbicides to enhance crop protection.^[1]

Conclusion

4-Bromothiobenzamide stands out as a highly valuable and versatile precursor in organic synthesis. Its dual reactivity, stemming from the thioamide group and the aryl bromide moiety, provides chemists with a powerful tool to access a wide range of complex molecules. The detailed protocols and synthetic pathways outlined in this guide underscore its importance in the development of novel pharmaceuticals, agrochemicals, and advanced materials. For researchers and professionals in drug development, a thorough understanding of this precursor's chemistry is essential for leveraging its full potential in creating innovative and impactful chemical entities.

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